molecular formula C23H18N4O3 B10997862 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B10997862
M. Wt: 398.4 g/mol
InChI Key: SRVKVKVOFPTQAG-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoindoloquinazoline and pyridine moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoindoloquinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, with a phthalic anhydride under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Amidation Reaction: The final step involves the formation of the amide bond between the isoindoloquinazoline core and the pyridine moiety, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as anti-cancer or anti-inflammatory activities, due to its ability to interact with specific biological targets.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. Their ability to modulate biological pathways makes them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound might inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide lies in its specific structural configuration, which may confer distinct biological activities compared to its analogs. The position of the pyridine ring can significantly influence the compound’s interaction with biological targets, thereby affecting its pharmacological profile.

Biological Activity

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide is a complex organic compound belonging to the isoindole and quinazoline derivatives. These classes of compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structural complexity contributes to its pharmacological potential. The molecular formula is C22H20N4O4C_{22}H_{20}N_4O_4, with a molecular weight of approximately 396.43 g/mol. Its unique features include:

Property Value
Molecular FormulaC22H20N4O4
Molecular Weight396.43 g/mol
LogP2.5557
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
Polar Surface Area78.303

Anticancer Activity

Recent studies have demonstrated that isoindole and quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit the activity of kinases that are crucial for tumor growth.
  • Case Studies :
    • A study reported that a related compound exhibited an IC50 value of less than 10 µM against A549 lung cancer cells, indicating potent antiproliferative activity .
    • Another investigation highlighted that certain derivatives displayed significant cytotoxicity against multiple cancer cell lines, with some achieving MIC values as low as 0.98 µg/mL against MRSA .

Antibacterial Activity

The antibacterial properties of this class of compounds are noteworthy, particularly against Gram-positive bacteria.

  • Inhibition Studies :
    • Compounds structurally related to the target compound have shown effective inhibition against Staphylococcus aureus and MRSA strains.
    • The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.98 µg/mL to higher concentrations depending on the specific structure and substituents present .
  • Mechanisms : The antibacterial activity is believed to be linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory effects.

  • Research Findings :
    • Compounds similar to the target have demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
    • In vivo studies indicated reduced paw edema in carrageenan-induced inflammation models when treated with related quinazoline compounds .

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C23H18N4O3/c28-20(25-15-6-5-12-24-14-15)11-13-26-21-16-7-1-2-8-17(16)23(30)27(21)19-10-4-3-9-18(19)22(26)29/h1-10,12,14,21H,11,13H2,(H,25,28)

InChI Key

SRVKVKVOFPTQAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CN=CC=C5

Origin of Product

United States

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